REACTION_CXSMILES
|
C([N:4]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]([CH3:22])[CH3:21])=[CH:16][CH:15]=1)[C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C>C(O)C>[CH:20]([C:17]1[CH:18]=[CH:19][C:14]([NH:4][C:5]2[CH:6]=[CH:7][C:8]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:10]=2)=[CH:15][CH:16]=1)([CH3:22])[CH3:21]
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Name
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N-Acetyl-N,N-di(4-isopropylphenyl)amine
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Quantity
|
5.4 g
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Type
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reactant
|
Smiles
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C(C)(=O)N(C1=CC=C(C=C1)C(C)C)C1=CC=C(C=C1)C(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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The ethanolic solution is poured into dist
|
Type
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FILTRATION
|
Details
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water, and the brownish precipitate is filtered off with suction
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Type
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DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
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Type
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CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed through a short silica gel column with 50% dichloromethane in hexane
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Type
|
CONCENTRATION
|
Details
|
The product fractions are concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the product is dried under reduced pressure
|
Reaction Time |
30 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)NC1=CC=C(C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |